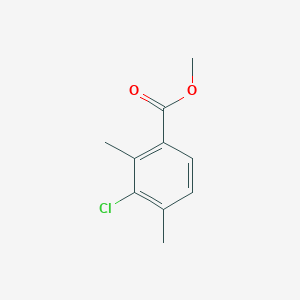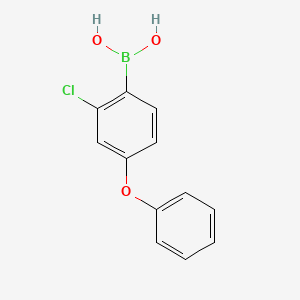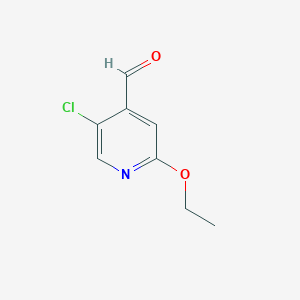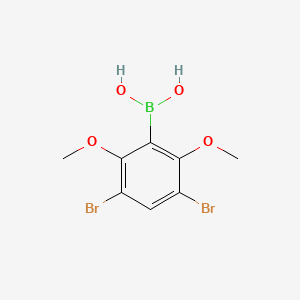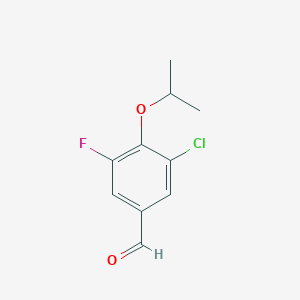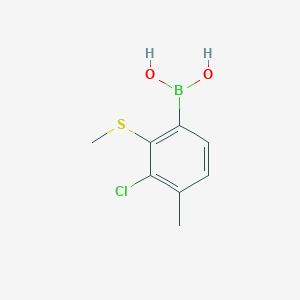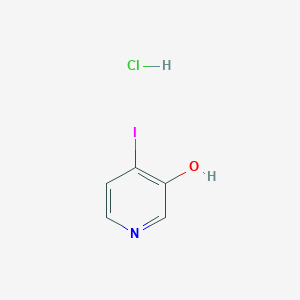
Benzyl 3-chloro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-chloro-4-methylbenzoate (BCMB) is an organic compound belonging to the class of benzene derivatives. It is a colorless to pale yellow liquid with a pleasant odor and a melting point of -55°C. BCMB is widely used in the pharmaceutical and chemical industries as a solvent, intermediate, and intermediate in the synthesis of other compounds. BCMB is also used as a pesticide, herbicide, and insect repellent.
Wirkmechanismus
The exact mechanism of action of Benzyl 3-chloro-4-methylbenzoate is not fully understood, however, it is believed to work by binding to the cell membrane of the targeted organism and disrupting its function. This disruption can lead to the death of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to possess antioxidant and antifungal activity. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzyl 3-chloro-4-methylbenzoate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, which makes it ideal for laboratory use. However, there are some limitations to its use in laboratory experiments. This compound is toxic and should be handled with care. In addition, its solubility in water is limited, so it is not suitable for experiments that require aqueous solutions.
Zukünftige Richtungen
Future research into Benzyl 3-chloro-4-methylbenzoate could focus on its potential applications in the fields of medicine and agriculture. Possible areas of research include its use as a pesticide, herbicide, and insect repellent, as well as its potential use as a corrosion inhibitor, antioxidant, and antifungal agent. In addition, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, research into the safety and toxicity of this compound could help to ensure its safe use in laboratory experiments.
Synthesemethoden
Benzyl 3-chloro-4-methylbenzoate can be synthesized using a number of different methods. The most common method is the Friedel-Crafts alkylation of benzene with 3-chloro-4-methylbenzoyl chloride. This reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst and anhydrous acetic acid as a solvent. The reaction is typically carried out at a temperature of between 80-100°C and a pressure of between 1-3 bar.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-chloro-4-methylbenzoate has been widely studied in the scientific community due to its potential applications in a variety of fields. It has been used as a precursor for the synthesis of pharmaceuticals, pesticides, herbicides, and insect repellents. This compound has also been studied for its potential application as a corrosion inhibitor, antioxidant, and antifungal agent. It has been shown to have antibacterial and antifungal activity against a number of organisms.
Eigenschaften
IUPAC Name |
benzyl 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCKUMMKAXXWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





